9H-Purine-6,8-diamine

Vue d'ensemble

Description

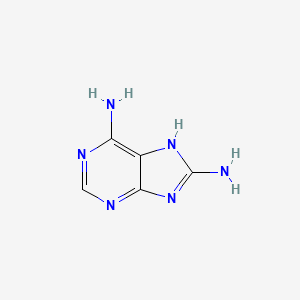

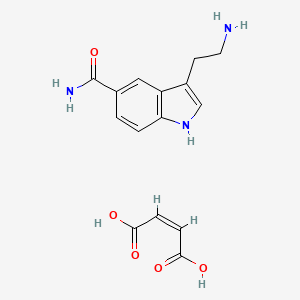

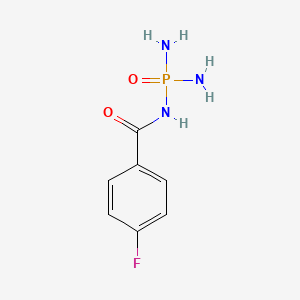

9H-Purine-6,8-diamine is a derivative of purine, which is a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring . It is a solid substance .

Synthesis Analysis

A series of 2,6-diamine-9H-purine derivatives substituted with phenyl groups at the 8-position through three carbon bridges were synthesized as nonclassical antifolates . The anti-proliferative activities of these compounds against HL60, HeLa, and A549 cells were tested .Molecular Structure Analysis

The molecular formula of 9H-Purine-6,8-diamine is C5H6N6 . The molecular weight is 150.14 .Chemical Reactions Analysis

The inhibitory activities against rhDHFR and behavior towards thymine synthase (TS) and aminoimidazole carbonamide ribonucleotide transformylase (AICARFT) of the synthesized compounds were determined .Physical And Chemical Properties Analysis

9H-Purine-6,8-diamine is a solid substance .Applications De Recherche Scientifique

Antitumor Activities

- Scientific Field: Medicinal Chemistry

- Application Summary: 9H-Purine-6,8-diamine derivatives have been synthesized as nonclassical antifolates. These compounds have shown anti-proliferative activities against HL60, HeLa, and A549 cells .

- Methods of Application: The compounds were synthesized and their inhibitory activities against recombinant human dihydrofolate reductase (rhDHFR) were determined. The effect of these compounds on cell cycle progression and apoptosis induction was also studied .

- Results: Compound 4e, containing an m-methoxyphenyl side chain substituent linked by an α,β-unsaturated carbonyl group as a three-carbon bridge, displayed the best inhibitory activity against HL-60 and HeLa cells. It induced S-phase arrest and apoptosis in HL-60 cells .

Synthesis of Novel 6-Substituted Purine Derivatives

- Scientific Field: Chemical Engineering

- Application Summary: 6-substituted purines were synthesized from commercially available 2-amino-6-chloropurine. These compounds were screened for their antifungal activities .

- Methods of Application: The compounds were synthesized from 2-amino-6-chloropurine with appropriate reagents. The antifungal activities of these compounds were tested using the disc diffusion method against three species of fungi — Bacillus subtillis, Aspergillus niger, and Candida tropicalis .

- Results: Some of the compounds showed promising antifungal activities .

Synthesis of 2,6-Diamino-Substituted Purine Derivatives

- Scientific Field: Medicinal Chemistry

- Application Summary: Reversine, a 2,6-diamino-substituted purine, acts as an Aurora kinases inhibitor and interferes with cancer cell cycle progression .

- Methods of Application: Three reversine-related molecules were designed by docking calculation. These molecules present structural modifications in the diamino units at positions 2 and 6 .

- Results: The study describes the synthesis of these molecules and their potential as imaging agent precursors for radiolabeling and unlabeled standard samples .

Synthesis of Purine Derivatives Harboring Phenyl Moieties

- Scientific Field: Medicinal Chemistry

- Application Summary: A series of 2,6-diamine-9H-purine derivatives substituted with phenyl groups at the 8-position through three carbon bridges were synthesized as nonclassical antifolates .

- Methods of Application: The compounds were synthesized and their anti-proliferative activities against HL60, HeLa, and A549 cells were tested. The inhibitory activities against rhDHFR and behavior towards thymine synthase (TS) and aminoimidazole carbonamide ribonucleotide transformylase (AICARFT) of the target compounds were determined .

- Results: Compound 4e displayed the best inhibitory activity against HL-60 and HeLa cells. HL-60 cells treated with 4e displayed S-phase arrest and induction of apoptosis .

Synthesis of N8,N8-Dimethyl-9-pentofuranosyl-9H-purine-6,8-diamine

- Scientific Field: Chemical Engineering

- Application Summary: N8,N8-Dimethyl-9-pentofuranosyl-9H-purine-6,8-diamine is a chemical compound with the molecular formula C12H18N6O4 .

- Methods of Application: The compound can be synthesized from commercially available reagents .

- Results: The compound has been validated by experts and users .

Synthesis of 9H-Purine-2,6-diamine

- Scientific Field: Chemical Engineering

- Application Summary: 9H-Purine-2,6-diamine is a chemical compound that can be synthesized .

- Methods of Application: The compound can be synthesized from commercially available reagents .

- Results: The compound has been validated by experts and users .

Inhibition of Pro-Inflammatory Cytokines

- Scientific Field: Immunology

- Application Summary: It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and reduce the activation of immune cells, such as macrophages and T-cells .

- Methods of Application: The compound can be used in various inflammatory disorders, such as rheumatoid arthritis, psoriasis, and Crohn’s disease .

- Results: The results suggested that this compound could be a potential therapeutic agent for various inflammatory disorders .

Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells

- Scientific Field: Medicinal Chemistry

- Application Summary: Reversine is a potent antitumor 2,6-diamino-substituted purine acting as an Aurora kinases inhibitor and interfering with cancer cell cycle progression .

- Methods of Application: Three reversine-related molecules were designed by docking calculation, that present structural modifications in the diamino units at positions 2 and 6 .

- Results: Molecules were evaluated on MCF-7 breast and HCT116 colorectal cancer cell lines showing that, while being less cytotoxic than reversine, they still caused cell cycle arrest in G2/M phase and polyploidy .

Synthesis of 9H-Purine-2,6-diamine

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

7H-purine-6,8-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N6/c6-3-2-4(9-1-8-3)11-5(7)10-2/h1H,(H5,6,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFUVOLUPRFCPMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N=C(N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20402507 | |

| Record name | 1H-Purine-6,8-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9H-Purine-6,8-diamine | |

CAS RN |

28128-33-8 | |

| Record name | 1H-Purine-6,8-diamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21698 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Purine-6,8-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,2S,5S,6S)-3-azabicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B1662566.png)